
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
Oxidation: Oxidation reactions can convert the pyrrolidine ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyrrolidines with various functional groups.
Reduction: The major product is ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
Scientific Research Applications
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyrrolidine ring .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
- ®-1-Boc-3-pyrrolidinecarboxylic acid
- Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and allows for selective reactions that might not be possible with other similar compounds .
Biological Activity
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS No. 139986-03-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C16H23NO5S
- Molecular Weight : 341.42 g/mol
- PubChem CID : 23560883
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often utilizing piperidine derivatives as starting materials. This compound is a derivative of pyrrolidine, which is known for its versatility in medicinal chemistry, especially in the development of anticancer and neuroprotective agents.
Anticancer Potential
Recent studies have indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to programmed cell death, making these compounds potential candidates for cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of pyrrolidine derivatives. Compounds with similar structures have demonstrated the ability to inhibit cholinesterase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer's disease pathology. These findings suggest that this compound may contribute to cognitive preservation and neuronal health .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Activity Implication |
---|---|
Piperidine Ring | Essential for binding interactions with biological targets |
Tosyloxy Group | Enhances solubility and stability in biological systems |
Tert-butyl Group | Provides steric hindrance which may affect receptor specificity |
Case Studies
- Cytotoxicity in Cancer Models : In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
- Neuroprotection in Alzheimer's Models : A separate investigation assessed the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to amyloid-beta peptides. The study found that treatment with this compound led to a marked decrease in neurotoxicity and improved cell survival rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate?
The compound is typically synthesized via tosylation of the corresponding alcohol intermediate. A common method involves reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with tosyl chloride (TsCl) in dichloromethane (DCM) at 0–20°C, using triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . Purification via column chromatography (e.g., ethanol/chlorofrom 1:8) yields the product. Alternative routes may involve protecting group strategies or enantioselective synthesis .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, tosyl group aromatic protons at δ ~7.7 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 356.45) .
- HPLC : Chiral HPLC distinguishes enantiomeric purity, critical for stereospecific applications .
Q. What are the recommended storage conditions for this compound?
The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the tosyloxy group or tert-butyl carbamate . Stability studies indicate decomposition under prolonged exposure to moisture or acidic/basic conditions .
Q. What role does this compound play in drug discovery?
It serves as a chiral intermediate in synthesizing bioactive molecules, such as kinase inhibitors or anticancer agents. The tosyloxy group is a versatile leaving group, enabling nucleophilic substitutions (e.g., amine alkylation) to generate pyrrolidine derivatives with tailored pharmacological properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the tosylation step?
- Catalyst loading : DMAP (10–20 mol%) accelerates the reaction by activating TsCl .
- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis) .
- Solvent choice : Anhydrous DCM or THF prevents unwanted solvolysis .
- Workup : Quenching with ice-cold water and extracting with ethyl acetate improves recovery .
Q. What strategies enable functional group transformations of the tosyloxy moiety?
The tosyloxy group undergoes:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF to form pyrrolidine-3-amine derivatives .
- Reduction : Use LiAlH₄ to reduce the tosyloxy group to a hydroxyl group, though this may require protecting the carbamate .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
Q. What advanced analytical methods resolve data contradictions in stereochemical assignments?
- X-ray crystallography : Definitive confirmation of absolute configuration .
- Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR spectroscopy .
- Dynamic NMR : Detects conformational flexibility that may obscure stereochemical analysis .
Q. How is stereochemical integrity maintained during scale-up synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-3-hydroxypyrrolidine) .
- Inert atmosphere : Prevents racemization via oxidation or hydrolysis .
- Low-temperature reactions : Mitigate thermal racemization during prolonged steps .
Q. What are the decomposition pathways under varying pH and temperature conditions?
- Acidic conditions : Hydrolysis of the tert-butyl carbamate to pyrrolidine-3-(tosyloxy)carboxylic acid .
- Basic conditions : Tosyloxy group elimination, forming a pyrroline intermediate .
- Thermal degradation : Above 40°C, decomposition via carbamate cleavage is observed .
Q. How do discrepancies in reported synthetic yields arise, and how can they be addressed?
Yield variations (e.g., 64–93% in similar reactions ) stem from:
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634971 | |
Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139986-03-1 | |
Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.